3-(2-Methoxyethoxy)piperidine hydrochloride
Description
3-(2-Methoxyethoxy)piperidine hydrochloride: is a chemical compound with the molecular formula C8H17NO2 HCl and a molecular weight of 195.69 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics .
Properties
IUPAC Name |
3-(2-methoxyethoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-10-5-6-11-8-3-2-4-9-7-8;/h8-9H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVPZMJFDGVVQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyethoxy)piperidine hydrochloride typically involves the reaction of piperidine with 2-methoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Methoxyethoxy)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of piperidine oxides.
Reduction: Formation of simpler amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-(2-Methoxyethoxy)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways and cellular functions. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 3-(2-Methoxyethyl)piperidine hydrochloride
- 2-(2-Methoxyethyl)piperidine hydrochloride
- 3-[(2-Methoxyethoxy)methyl]piperidine hydrochloride
Comparison: 3-(2-Methoxyethoxy)piperidine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction with molecular targets, making it valuable for specific research applications .
Biological Activity
3-(2-Methoxyethoxy)piperidine hydrochloride, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a methoxyethoxy group, which may enhance its pharmacological profile. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 1185054-32-3
- Molecular Formula : C10H19ClN2O2
- Molecular Weight : 220.73 g/mol
The compound features a piperidine ring substituted with a methoxyethoxy group, which is hypothesized to influence its interaction with biological targets.
The biological activity of this compound is believed to involve several mechanisms:
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing neurotransmitter activity.
- Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Apoptotic Induction : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through caspase activation and DNA fragmentation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 25 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 30 | Cell cycle arrest and apoptosis |
| HCT116 (Colon) | 20 | Inhibition of proliferation |
These findings suggest that the compound's structure allows it to interact effectively with cellular targets, leading to reduced viability in cancer cells.
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown potential antimicrobial properties. Studies have reported the following Minimum Inhibitory Concentration (MIC) values against various pathogens:
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 64 | Moderate |
| Escherichia coli | 60 | Moderate |
| Candida albicans | 50 | Significant |
These results indicate that this compound could be a candidate for further development as an antimicrobial agent.
Case Studies
- Study on Breast Cancer Cells : A study evaluated the effects of the compound on MDA-MB-231 breast cancer cells using MTT assays. Results showed a dose-dependent decrease in cell viability, with significant apoptosis confirmed through TUNEL assays .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against common pathogens. The compound demonstrated notable activity against both bacterial and fungal strains, suggesting a broad-spectrum potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
